2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide
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Overview
Description
2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyl-1H-pyrazole with a suitable amine and a carbonyl compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are strictly followed to handle the reactive intermediates and hazardous chemicals involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: A precursor in the synthesis of condensed heterocyclic systems.
4-Aminopyrazole: Known for its biological properties and used in medicinal chemistry.
5-Aminopyrazole: Explored for its potential as a therapeutic agent.
Uniqueness
2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-amino-2-methyl-4-(3-methylpyrazol-1-yl)pentanamide |
InChI |
InChI=1S/C10H18N4O/c1-7-4-5-14(13-7)8(2)6-10(3,12)9(11)15/h4-5,8H,6,12H2,1-3H3,(H2,11,15) |
InChI Key |
YMNOTGFXUBUQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C(C)CC(C)(C(=O)N)N |
Origin of Product |
United States |
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